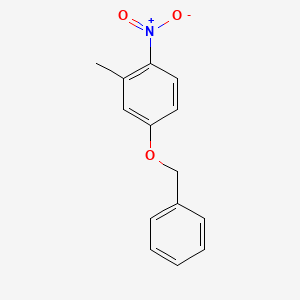

4-(Benzyloxy)-2-methyl-1-nitrobenzene

Descripción

The exact mass of the compound 4-(Benzyloxy)-2-methyl-1-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86149. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Benzyloxy)-2-methyl-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-methyl-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAXHOUGHZKSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945105 | |

| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22424-58-4 | |

| Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22424-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS No. 22424-58-4). This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

4-(Benzyloxy)-2-methyl-1-nitrobenzene, also known as 5-benzyloxy-2-nitrotoluene, is an aromatic ether derivative.[1][2][3] Its core structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 5.

Table 1: Chemical Identity of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Identifier | Value | Reference |

| IUPAC Name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |

| Synonyms | 5-Benzyloxy-2-nitrotoluene, Benzene, 2-methyl-1-nitro-4-(phenylmethoxy)- | [1][2][3] |

| CAS Number | 22424-58-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 243.26 g/mol | [1][2][4] |

| SMILES | Cc1cc(OCc2ccccc2)ccc1--INVALID-LINK--[O-] | [1] |

The physicochemical properties of this compound have been determined through both experimental measurements and computational predictions. The available data is summarized in the table below.

Table 2: Physicochemical Properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Property | Value | Method | Reference |

| Melting Point | 71 °C | Experimental | [3] |

| Boiling Point | 484.15 °C (757.30 K) | Joback Method (Predicted) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.482 | Crippen Method (Predicted) | [1] |

| Water Solubility (log₁₀WS) | -4.83 mol/L | Crippen Method (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | Computational | [2] |

| Hydrogen Bond Acceptors | 3 | Computational | [2] |

| Hydrogen Bond Donors | 0 | Computational | [2] |

| Rotatable Bonds | 4 | Computational | [2] |

Synthesis

The synthesis of 4-(benzyloxy)-2-methyl-1-nitrobenzene is typically achieved via a Williamson ether synthesis. This method involves the reaction of the corresponding phenol with a benzyl halide in the presence of a weak base. A plausible experimental protocol is detailed below, adapted from the synthesis of the related compound, 4-benzyloxy-1-nitrobenzene.[5]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

Materials:

-

4-Hydroxy-2-methyl-1-nitrobenzene (also known as 3-methyl-4-nitrophenol)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(benzyloxy)-2-methyl-1-nitrobenzene.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-(benzyloxy)-2-methyl-1-nitrobenzene. Experimental spectra are available in public databases.[3][6]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the nitrophenyl and benzyl rings, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methyl carbon, the benzylic carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkage, and C-H and C=C vibrations of the aromatic rings. An experimental IR spectrum is available on the NIST WebBook.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 243, corresponding to the molecular weight of the compound.

Reactivity

The chemical reactivity of 4-(benzyloxy)-2-methyl-1-nitrobenzene is primarily dictated by its two main functional groups: the nitro group and the benzyloxy group.

-

Reduction of the Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 4-(benzyloxy)-2-methylaniline, a valuable intermediate for the synthesis of dyes and pharmacologically active molecules.

-

Cleavage of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be cleaved under specific conditions, most notably through catalytic hydrogenation. This reaction cleaves the benzyl-oxygen bond to yield the corresponding phenol, 4-hydroxy-2-methyl-1-nitrobenzene, and toluene as a byproduct.

Safety and Handling

4-(Benzyloxy)-2-methyl-1-nitrobenzene is classified as hazardous.[2] Appropriate safety precautions must be taken when handling this compound.

Table 3: GHS Hazard Information for 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Hazard Category | Code | Description | Reference |

| Pictograms | GHS05, GHS09 | Corrosion, Hazardous to the aquatic environment | [2] |

| Signal Word | Danger | [2] | |

| Hazard Statements | H315 | Causes skin irritation | [2] |

| H318 | Causes serious eye damage | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| H400 | Very toxic to aquatic life | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |

| P273 | Avoid release to the environment | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |

| Transportation | UN Number: 3077 | Class: 9 | Packing Group: III |

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

In case of spillage, follow appropriate laboratory procedures for containment and disposal of chemical waste.

Applications

Due to its functional groups, 4-(benzyloxy)-2-methyl-1-nitrobenzene is primarily utilized as a chemical intermediate in organic synthesis. The ability to selectively modify the nitro and benzyloxy groups makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The reduction of the nitro group to an amine is a particularly common step in the synthesis of various biologically active compounds.

References

A Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a key organic intermediate. It details the compound's chemical and physical properties, synthesis protocols, core reactivity, and potential applications, with a focus on its utility in research and development.

Compound Identification and Properties

4-(Benzyloxy)-2-methyl-1-nitrobenzene is an aromatic compound featuring a nitro group, a methyl group, and a benzyl ether moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Table 1: General Compound Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 22424-58-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Synonym(s) | 5-(Benzyloxy)-2-nitrotoluene | [1][2] |

| Physical Form | Solid | [4] |

| Melting Point | 69-70°C | [4] |

| Purity | Typically ≥95% - ≥98% |[1][3][4] |

Table 2: Computed Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| LogP (octanol-water partition coeff.) | 3.48222 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 |[1] |

Table 3: Safety and Handling Information

| Category | Information | Reference(s) |

|---|---|---|

| General Handling | Use in a well-ventilated area under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat and open flames. | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Long-term storage in a cool, dry place is recommended. | [4][5] |

| Incompatible Materials | Reducing agents, strong acids, strong bases. |[5] |

Synthesis and Experimental Protocols

The primary route for synthesizing 4-(Benzyloxy)-2-methyl-1-nitrobenzene is the Williamson ether synthesis.[6][7][8][9][10] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-methyl-4-nitrophenol reacts with a benzyl halide.

Exemplary Experimental Protocol

This protocol is adapted from established procedures for the benzylation of substituted nitrophenols.[11][12]

-

Reaction Setup: To a stirred mixture of 2-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of phenol), add benzyl chloride (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90°C and maintain for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the crude product.

-

Extraction: If an oily residue forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or ether (3x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like methanol or ethanol to yield the final product.[11]

Chemical Reactivity and Applications

The utility of 4-(Benzyloxy)-2-methyl-1-nitrobenzene as a synthetic intermediate stems from the selective reactivity of its functional groups. The nitro group can be reduced to an amine, and the benzyl group can be cleaved to unmask a phenol, providing two key vectors for molecular elaboration.

Applications in Synthesis

-

Pharmaceutical and Agrochemical Development: The reduction of the nitro group to an amine is a critical transformation, as the resulting aniline derivative is a precursor for many active pharmaceutical ingredients (APIs) and agrochemicals.[13] Aromatic amines are foundational components in a wide array of heterocyclic and biologically active structures. The nitro group itself is a key feature in several classes of bioactive molecules.[14][15]

-

Building Block for Complex Molecules: The ability to selectively deprotect either the amine (via the nitro group) or the phenol (via the benzyl ether) makes this compound a valuable building block in multi-step syntheses where strategic protection and deprotection are required.

Analytical & Spectral Data

Table 4: Predicted Spectral Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (benzyl): Multiplet around 7.3-7.5 ppm.- Aromatic Protons (substituted ring): Signals in the range of 7.0-8.2 ppm.- Benzylic Protons (-OCH₂-): Singlet around 5.1-5.3 ppm.- Methyl Protons (-CH₃): Singlet around 2.2-2.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of 110-160 ppm.- Benzylic Carbon (-OCH₂-): Signal around 70-72 ppm.- Methyl Carbon (-CH₃): Signal around 15-20 ppm. |

| FT-IR (cm⁻¹) | - C-H (aromatic): ~3030-3100 cm⁻¹.- C-H (aliphatic): ~2850-3000 cm⁻¹.- C=C (aromatic): ~1600, 1450-1500 cm⁻¹.- NO₂ (asymmetric/symmetric stretch): ~1520-1540 and 1340-1360 cm⁻¹.- C-O-C (ether stretch): ~1220-1260 (aryl) and 1020-1070 (alkyl) cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 243.26. |

Biological Activity and Signaling Pathways

Based on a review of available scientific literature, there is currently no specific information detailing the biological activity or the direct involvement of 4-(Benzyloxy)-2-methyl-1-nitrobenzene in cellular signaling pathways. Its primary role reported is that of a chemical intermediate used for the synthesis of other compounds which may then be screened for biological activity.[13][16]

Conclusion

4-(Benzyloxy)-2-methyl-1-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined structure, coupled with the distinct reactivity of its nitro and benzyloxy functional groups, allows for strategic application in the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound serves as a readily accessible building block for generating novel molecules with potential biological or material properties. Proper adherence to safety and handling protocols is essential when working with this and related nitroaromatic compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. 22424-58-4 Cas No. | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | Apollo [store.apolloscientific.co.uk]

- 4. 22424-58-4 4-(Benzyloxy)-2-methyl-1-nitrobenzene AKSci J96698 [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Profile of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

This document provides a detailed overview of the chemical and physical properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development.

Chemical Identity and Properties

4-(Benzyloxy)-2-methyl-1-nitrobenzene is an aromatic organic compound. The structural characteristics and key physicochemical data are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| CAS Number | 22424-58-4 | [1][2] |

Structural Representation

The logical relationship between the different chemical moieties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene can be visualized. The core structure is a nitrobenzene ring substituted with a methyl group and a benzyloxy group.

References

5-(Benzyloxy)-2-nitrotoluene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-nitrotoluene is a valuable organic intermediate with applications in the synthesis of pharmaceuticals and dyes.[1] Its structure, containing both a benzyloxy and a nitrotoluene moiety, makes it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of a common synthetic route to 5-(Benzyloxy)-2-nitrotoluene via the Williamson ether synthesis, along with detailed characterization data. The information is presented to aid researchers in the replication of its synthesis and confirmation of its identity.

Physicochemical Properties

5-(Benzyloxy)-2-nitrotoluene is a light yellow to yellowish solid at room temperature.[1][2] It is soluble in common organic solvents such as ethanol and chloroform.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₃NO₃ | [1][3][4] |

| Molecular Weight | 243.26 g/mol | [3][4][5] |

| Melting Point | 69-72 °C | [1][2][3] |

| Appearance | Light yellow to yellow solid | [1][2] |

| CAS Registry Number | 22424-58-4 | [3][4] |

Synthesis Protocol

The preparation of 5-(Benzyloxy)-2-nitrotoluene is most commonly achieved through the Williamson ether synthesis.[6][7][8] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[8][9] In this specific synthesis, the alkoxide is generated in situ from 5-hydroxy-2-nitrotoluene (4-methyl-3-nitrophenol) using a weak base, which then reacts with benzyl chloride to form the desired ether product.

General Reaction Scheme

References

- 1. chembk.com [chembk.com]

- 2. 22424-58-4 CAS MSDS (5-BENZYLOXY-2-NITROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Benzyloxy-2-nitrotoluene [webbook.nist.gov]

- 4. 5-Benzyloxy-2-nitrotoluene [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. byjus.com [byjus.com]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(benzyloxy)-2-methyl-1-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed, providing a comprehensive resource for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(benzyloxy)-2-methyl-1-nitrobenzene. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | H-3 |

| ~7.40-7.20 | m | 5H | Phenyl-H of benzyl group |

| ~7.10 | dd | 1H | H-5 |

| ~7.00 | d | 1H | H-6 |

| ~5.10 | s | 2H | -OCH₂- |

| ~2.50 | s | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~148 | C-1 |

| ~138 | C-2 |

| ~136 | Quaternary C of benzyl group |

| ~129-127 | Phenyl-C of benzyl group |

| ~125 | C-3 |

| ~115 | C-5 |

| ~110 | C-6 |

| ~71 | -OCH₂- |

| ~20 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1590, 1490, 1450 | Strong | Aromatic C=C stretch |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O-C stretch |

| ~1050 | Strong | C-O-C stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 243.09 | [M]⁺ (Molecular ion) |

| 152.06 | [M - C₇H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI). The molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like 4-(benzyloxy)-2-methyl-1-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

KBr Pellet Method: A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common ionization techniques for organic molecules include:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

-

Electrospray Ionization (ESI): A high voltage is applied to a liquid solution of the sample, producing an aerosol of charged droplets. This is a softer ionization technique that often keeps the molecule intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Solubility Landscape of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-methyl-1-nitrobenzene is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the critical need for such data in a research and development setting.

Due to the limited availability of specific quantitative solubility data for 4-(Benzyloxy)-2-methyl-1-nitrobenzene in peer-reviewed literature, this guide presents solubility data for a structurally analogous compound, 4-ethoxy-2-fluoro-1-nitrobenzene, to provide valuable insights into the expected solubility trends. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided to empower researchers to generate precise data for 4-(Benzyloxy)-2-methyl-1-nitrobenzene in their own laboratories.

Core Concepts in Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be more soluble in each other. The structure of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, featuring a polar nitro group and a largely non-polar benzyloxy and methyl-substituted benzene ring, suggests a nuanced solubility profile. It is expected to exhibit moderate to good solubility in a range of common organic solvents. Factors such as temperature and the potential for hydrogen bonding between the solute and solvent molecules will also significantly influence its solubility.

Quantitative Solubility Data of a Structurally Related Compound

As a proxy to understand the potential solubility of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, the following table summarizes the mole fraction solubility (x) of 4-ethoxy-2-fluoro-1-nitrobenzene in several organic solvents at various temperatures.[1] This data serves as a valuable reference point for solvent selection and for designing solubility studies for the target compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0193 | |

| 288.15 | 0.0235 | |

| 293.15 | 0.0286 | |

| 298.15 | 0.0348 | |

| 303.15 | 0.0423 | |

| 308.15 | 0.0515 | |

| 313.15 | 0.0628 | |

| 318.15 | 0.0765 | |

| Ethanol | 278.15 | 0.0197 |

| 283.15 | 0.0238 | |

| 288.15 | 0.0288 | |

| 293.15 | 0.0348 | |

| 298.15 | 0.0421 | |

| 303.15 | 0.0510 | |

| 308.15 | 0.0618 | |

| 313.15 | 0.0749 | |

| 318.15 | 0.0908 | |

| Isopropanol | 278.15 | 0.0233 |

| 283.15 | 0.0278 | |

| 288.15 | 0.0332 | |

| 293.15 | 0.0398 | |

| 298.15 | 0.0477 | |

| 303.15 | 0.0573 | |

| 308.15 | 0.0687 | |

| 313.15 | 0.0825 | |

| 318.15 | 0.0990 | |

| n-Butanol | 278.15 | 0.0280 |

| 283.15 | 0.0330 | |

| 288.15 | 0.0389 | |

| 293.15 | 0.0459 | |

| 298.15 | 0.0542 | |

| 303.15 | 0.0640 | |

| 308.15 | 0.0756 | |

| 313.15 | 0.0893 | |

| 318.15 | 0.1055 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[1]

1. Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(Benzyloxy)-2-methyl-1-nitrobenzene to a known volume of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed reaction vessel).

-

The presence of undissolved solid is crucial to ensure that the solution is saturated.

2. Equilibration:

-

Continuously agitate the mixture in a thermostatically controlled water bath or shaker to maintain a constant temperature.

-

Allow the system to equilibrate for a sufficient period (typically several hours to a day) to ensure that the solution has reached saturation.

3. Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solid and liquid phases to separate. The undissolved solid should settle at the bottom of the vessel.

4. Sampling:

-

Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, pre-heated (or pre-cooled to the experimental temperature) syringe fitted with a filter to prevent the transfer of any solid particles.

5. Solvent Evaporation:

-

Transfer the withdrawn sample to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.

6. Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of solid residue / (mass of sample - mass of solid residue)) x 100

The solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

Visualizing Experimental and Synthetic Workflows

To further aid in the practical application of this information, the following diagrams illustrate key experimental and synthetic workflows.

Workflow for Gravimetric Solubility Determination

Synthesis of a Related Benzyloxy Nitroaromatic

Conclusion

While direct quantitative solubility data for 4-(Benzyloxy)-2-methyl-1-nitrobenzene remains to be extensively published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the provided solubility data of a structural analog, employing the detailed experimental protocol, and understanding the underlying principles of solubility, scientists can effectively navigate the challenges of working with this compound and unlock its full potential in their research endeavors. The generation and publication of specific solubility data for 4-(Benzyloxy)-2-methyl-1-nitrobenzene are encouraged to further enrich the collective knowledge base.

References

4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Versatile Building Block in Synthetic Chemistry

For Immediate Release

[City, State] – 4-(Benzyloxy)-2-methyl-1-nitrobenzene has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a protected phenol, a nitro group, and a methyl-substituted aromatic ring, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application as a pivotal building block in the creation of bioactive compounds.

Core Properties and Synthesis

4-(Benzyloxy)-2-methyl-1-nitrobenzene, also known as 5-(benzyloxy)-2-nitrotoluene, is a stable solid at room temperature. Its molecular formula is C₁₄H₁₃NO₃ with a molecular weight of 243.26 g/mol .

Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Property | Value |

| CAS Number | 22424-58-4 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Solid |

The primary synthetic route to 4-(benzyloxy)-2-methyl-1-nitrobenzene is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-methyl-4-nitrophenol with a suitable base, followed by nucleophilic substitution with benzyl bromide.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

A solution of 2-methyl-4-nitrophenol in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like potassium carbonate (K₂CO₃) at room temperature. The resulting phenoxide is then reacted with benzyl bromide. The reaction mixture is typically heated to ensure complete conversion. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.

Diagram 1: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

Caption: Williamson ether synthesis of the target molecule.

Key Chemical Transformations

The functional groups of 4-(benzyloxy)-2-methyl-1-nitrobenzene allow for a range of subsequent modifications, making it a valuable intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, most commonly through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This transformation yields 4-(benzyloxy)-2-methylaniline, a key precursor for many pharmaceuticals.

-

Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It can be removed under various conditions, such as catalytic transfer hydrogenation or by using strong acids, to deprotect the hydroxyl group.

Experimental Protocol: Catalytic Hydrogenation to 4-(Benzyloxy)-2-methylaniline

4-(Benzyloxy)-2-methyl-1-nitrobenzene is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with stirring at room temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired aniline.

Diagram 2: Key Reactions of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

Caption: Major transformations of the core building block.

Application in the Synthesis of Bioactive Molecules

A significant application of 4-(benzyloxy)-2-methyl-1-nitrobenzene is in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The aniline derivative obtained after nitro group reduction can undergo further reactions, such as amide bond formation, to construct the final complex drug molecule.

Table 2: Example of a Multi-Step Synthesis Involving 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Step | Reaction | Product |

| 1 | Williamson Ether Synthesis | 4-(Benzyloxy)-2-methyl-1-nitrobenzene |

| 2 | Catalytic Hydrogenation | 4-(Benzyloxy)-2-methylaniline |

| 3 | Amide Coupling | N-(4-(Benzyloxy)-2-methylphenyl)acetamide |

| 4 | Deprotection | N-(4-hydroxy-2-methylphenyl)acetamide (4-Amino-3-methylphenol derivative) |

Experimental Protocol: Synthesis of N-(4-(benzyloxy)-2-methylphenyl)acetamide

To a solution of 4-(benzyloxy)-2-methylaniline in a suitable solvent like dichloromethane, a base such as triethylamine is added. The mixture is cooled in an ice bath, and acetic anhydride is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The product is isolated through an extractive workup and can be purified by crystallization.

Diagram 3: Workflow for the Synthesis of a Pharmaceutical Intermediate

The Versatile Scaffold: A Technical Guide to the Potential Medicinal Chemistry Applications of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-methyl-1-nitrobenzene, also identified by its CAS number 22424-58-4 and synonym 5-Benzyloxy-2-nitrotoluene, is an aromatic organic compound that, while not extensively studied for its direct biological effects, holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring a benzyloxy group, a methyl group, and a nitro group on a benzene ring, offers multiple avenues for chemical modification, making it an attractive starting point for the generation of diverse compound libraries for drug discovery. This technical guide will delve into the core attributes of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, outlining its synthetic utility, potential derivatizations, and the prospective medicinal chemistry applications of its derivatives based on established principles and the known bioactivities of related structural motifs.

Core Molecular Features and Synthetic Potential

The medicinal chemistry value of 4-(Benzyloxy)-2-methyl-1-nitrobenzene lies in the reactivity of its key functional groups: the nitro group and the benzyloxy ether. These groups can be selectively transformed to introduce a variety of other functionalities, thereby enabling the synthesis of a wide array of derivatives with potential pharmacological activities.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Property | Value | Reference |

| CAS Number | 22424-58-4 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Synonyms | 5-Benzyloxy-2-nitrotoluene | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 69-70 °C | [2] |

The primary synthetic transformations that unlock the potential of this scaffold are:

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂), yielding 4-(benzyloxy)-2-methylaniline. This transformation is fundamental in medicinal chemistry as aromatic amines are precursors to a vast number of heterocyclic systems and other functionalities with known biological activities.[3]

-

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved to reveal a phenolic hydroxyl group (-OH), leading to 4-hydroxy-2-methyl-1-nitrobenzene or, if the nitro group is also reduced, 4-amino-2-methylphenol. Phenolic moieties are common in natural products and synthetic drugs, often contributing to receptor binding and antioxidant activity.

-

Leimgruber-Batcho Indole Synthesis: The 2-methylnitrobenzene core is a classic precursor for the synthesis of indoles. This multi-step process typically involves condensation with a formamide acetal followed by reductive cyclization. Indole scaffolds are privileged structures in medicinal chemistry, found in numerous drugs with diverse therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2-methylaniline (Reduction of the Nitro Group)

This protocol is a standard method for the reduction of an aromatic nitro group to an aniline using a metal catalyst.

-

Materials: 4-(Benzyloxy)-2-methyl-1-nitrobenzene, Ethanol, Palladium on carbon (10% Pd/C), Hydrazine hydrate (85%).

-

Procedure:

-

Dissolve 4-(Benzyloxy)-2-methyl-1-nitrobenzene (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Heat the mixture to a gentle reflux.

-

To the refluxing mixture, add hydrazine hydrate (3-5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(Benzyloxy)-2-methylaniline.

-

Protocol 2: Synthesis of a Substituted Indole via the Leimgruber-Batcho Method

This protocol is adapted from a known procedure for a related isomer and illustrates the pathway to indole derivatives.

-

Step A: Formation of the Enamine

-

Dissolve 4-(Benzyloxy)-2-methyl-1-nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the solution at reflux (approximately 110-120 °C) for 3 hours under an inert atmosphere (e.g., nitrogen).

-

After cooling, remove the volatile components under reduced pressure. The resulting residue is the crude enamine intermediate.

-

-

Step B: Reductive Cyclization to the Indole

-

Dissolve the crude enamine from Step A in a mixture of tetrahydrofuran (THF) and methanol.

-

Add a slurry of Raney nickel in ethanol.

-

To the stirred mixture, add hydrazine hydrate (multiple equivalents in portions) at a temperature maintained between 40-50 °C. Vigorous gas evolution will be observed.

-

After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate and purify the residue by column chromatography to yield the corresponding 5-benzyloxyindole derivative.

-

Potential Therapeutic Applications of Derivatives

The true potential of 4-(Benzyloxy)-2-methyl-1-nitrobenzene lies in the diverse biological activities of the compound classes that can be synthesized from it.

Table 2: Potential Therapeutic Targets for Derivatives of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

| Derivative Class | Potential Therapeutic Area | Rationale |

| Substituted Anilines | Anticancer, Antimicrobial | Aromatic amines are key components of many kinase inhibitors and antibacterial agents. |

| Phenols | Antioxidant, Anti-inflammatory | The phenolic hydroxyl group can act as a hydrogen bond donor and a radical scavenger. |

| Indoles | Anticancer, Antiviral, CNS disorders | The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. |

| Heterocyclic Derivatives | Broad-spectrum | Further cyclization reactions using the aniline derivative can lead to quinolines, quinazolines, and benzodiazepines, all of which have rich pharmacological profiles. |

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the key synthetic transformations and the logical flow of a drug discovery program starting from 4-(Benzyloxy)-2-methyl-1-nitrobenzene.

References

Biological activity of 4-(Benzyloxy)-2-methyl-1-nitrobenzene derivatives

An In-depth Technical Guide to the Potential Biological Activity of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and Its Derivatives

Introduction: A Chemist's Perspective

The molecule 4-(Benzyloxy)-2-methyl-1-nitrobenzene is an aromatic compound featuring three key functional groups: a nitro group (-NO₂), a benzyloxy ether group (-OCH₂Ph), and a methyl group (-CH₃) on a benzene ring. The biological profile of such a molecule is likely influenced by the interplay of these groups.

-

Nitroaromatic Compounds : The nitro group is a well-known pharmacophore and toxicophore. Its presence is critical for the biological activity of many antimicrobial and anticancer agents.[1] The mechanism often involves the enzymatic reduction of the nitro group within cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage, often through DNA interaction or the generation of reactive oxygen species (ROS).[1][2]

-

Benzyloxy Moiety : The benzyloxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. It is a common feature in various biologically active compounds, including those with antimicrobial and antimycobacterial properties.[3][4]

-

Methyl Group : The methyl substitution on the aromatic ring can influence the molecule's electronic properties and steric profile, potentially affecting its binding to biological targets and its metabolic stability.[5]

Based on these structural components, derivatives of 4-(Benzyloxy)-2-methyl-1-nitrobenzene are hypothesized to possess potential antimicrobial, anticancer, and antiparasitic properties.

Potential Biological Activities and Mechanisms of Action

While specific data is absent for the core molecule, research on analogous structures provides a strong foundation for predicting its biological potential.

Antimicrobial and Antifungal Activity

Nitro-containing compounds are foundational to several antimicrobial therapies.[1] The mechanism generally involves the reduction of the nitro group by microbial nitroreductases to produce cytotoxic radicals.[1]

A study on Nitrobenzyl-oxy-phenol derivatives (structurally similar to the topic compound) demonstrated significant antibacterial activity, particularly against Moraxella catarrhalis.[6] Another study on methyl benzyloxy pyrazolines also reported mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

The proposed mechanism for many nitroaromatic antimicrobials is the generation of intracellular oxidative stress, leading to damage of DNA and other vital biomolecules, ultimately resulting in cell death.[1]

Anticancer Activity

The anticancer potential of nitroaromatic compounds is an active area of research. These compounds can act as hypoxia-activated prodrugs, where the low-oxygen environment of solid tumors facilitates the reduction of the nitro group to a cytotoxic agent.[2]

For instance, a study on Nitro-Substituted Benzylic Organochalcogenides reported that a 4-nitro-substituted benzylic diselenide exhibited potent anticancer activity against triple-negative breast cancer cells.[7] The mechanism involved the induction of ROS, leading to DNA damage, mitochondrial dysfunction, and the suppression of key oncogenic signaling pathways like Akt/mTOR and ERK.[7]

The diagram below illustrates the potential signaling pathway inhibited by nitro-substituted anticancer agents. The compound induces ROS, which leads to DNA damage and mitochondrial dysfunction. This, in turn, suppresses the pro-survival Akt/mTOR and ERK signaling cascades, leading to cancer cell death.

Antiparasitic Activity

Nitroaromatic compounds, particularly nitroimidazoles like metronidazole and benznidazole, are crucial drugs for treating infections caused by protozoan parasites.[1] Recently, 1,2,3-triazole derivatives containing a 4-nitrophenyl moiety were synthesized and evaluated as antitrypanosomal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] Several of these compounds showed potent activity with low cytotoxicity to mammalian cells.[8]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to 4-(Benzyloxy)-2-methyl-1-nitrobenzene.

Table 1: Antibacterial Activity of Nitrobenzyl-oxy-phenol Derivatives [6]

| Compound | Microorganism | MIC (μM) | MBC (μM) |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Type Strain) | 11 | 11 |

| Moraxella catarrhalis (Clinical Isolate) | 11 | 22 | |

| Ciprofloxacin (Reference) | Moraxella catarrhalis (Type Strain) | 9 | 9 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives [8]

| Compound | Target | IC₅₀ (μM) | CC₅₀ (μM) |

| Compound 16 | T. cruzi trypomastigotes | 6 ± 1 | >100 |

| Benznidazole (Reference) | T. cruzi trypomastigotes | 12 ± 1 | >100 |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds. These protocols can serve as a template for evaluating 4-(Benzyloxy)-2-methyl-1-nitrobenzene derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method used to evaluate nitrobenzyl-oxy-phenol derivatives.[6]

-

Preparation of Inoculum : A bacterial suspension is prepared from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution : The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation : Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing cell viability and was used to evaluate N-alkyl-nitroimidazole compounds against cancer cell lines.[9]

-

Cell Seeding : Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the vehicle control.

Conclusion and Future Directions

The chemical structure of 4-(Benzyloxy)-2-methyl-1-nitrobenzene provides a compelling rationale for its investigation as a potential therapeutic agent. Based on extensive data from structurally related nitroaromatic and benzyloxy-containing compounds, this molecule class holds promise, particularly in the fields of antimicrobial and anticancer research.

Future research should focus on:

-

Synthesis : Synthesizing 4-(Benzyloxy)-2-methyl-1-nitrobenzene and a library of its derivatives with modifications to the substitution pattern.

-

In Vitro Screening : Evaluating the synthesized compounds against a panel of clinically relevant bacteria, fungi, parasites, and cancer cell lines using the protocols outlined in this guide.

-

Mechanism of Action Studies : For active compounds, investigating the precise mechanism of action, including the role of nitroreductase enzymes, ROS generation, and effects on specific cellular signaling pathways.

-

Toxicity Assessment : Conducting cytotoxicity assays against normal mammalian cell lines to determine the therapeutic index and potential for off-target effects.

This systematic approach will elucidate the true biological activity of this unexplored class of compounds and determine its potential for future drug development.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines. [wisdomlib.org]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols for the key reactions involved.

Introduction

4-(Benzyloxy)-2-methyl-1-nitrobenzene, also known as 5-(benzyloxy)-2-nitrotoluene, is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a protected phenol and a nitro group, allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs), while the benzyl ether provides a stable protecting group for the phenolic hydroxyl that can be cleaved under specific conditions.

The most common and direct route to synthesize 4-(Benzyloxy)-2-methyl-1-nitrobenzene is through the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, the synthesis proceeds via the reaction of 2-methyl-4-nitrophenol (also known as 4-nitro-m-cresol) with a benzyl halide.

Primary Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, the process involves two main steps:

-

Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of 2-methyl-4-nitrophenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) and displacing the halide leaving group to form the desired aryl benzyl ether.

The general reaction scheme is depicted below:

Caption: General scheme for the Williamson ether synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene.

Quantitative Data Summary

The following table summarizes quantitative data from literature for the Williamson ether synthesis of benzyloxy-nitrotoluene derivatives. The data for the synthesis of the isomeric 6-benzyloxy-2-nitrotoluene is included as a highly relevant and indicative protocol.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90 | 3 | 90 |

| 3,5-Dimethyl-4-nitrophenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 22 | - |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 2-methyl-4-nitrophenol, and a highly analogous protocol for the target molecule based on the synthesis of its isomer.

Synthesis of the Starting Material: 2-Methyl-4-nitrophenol (4-Nitro-m-cresol)

The synthesis of 2-methyl-4-nitrophenol is typically achieved through the nitration of m-cresol.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-methyl-4-nitrophenol from m-cresol.

Protocol:

-

Nitrosation: In a reaction vessel, m-cresol and a nitrosating agent (e.g., sodium nitrite) are simultaneously added to a cold aqueous acid solution to form 4-nitroso-m-cresol.

-

Oxidation: The resulting 4-nitroso-m-cresol is then oxidized to 4-nitro-m-cresol by the addition of sodium nitrate and nitric acid.

-

Purification: The crude product can be purified by recrystallization.

Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

The following protocol is adapted from a reliable, high-yield synthesis of the isomeric 6-benzyloxy-2-nitrotoluene and is expected to be highly effective for the target molecule.[1]

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-methylaniline

Abstract

This document provides detailed protocols for the chemical reduction of 4-(benzyloxy)-2-methyl-1-nitrobenzene to the corresponding aniline, 4-(benzyloxy)-2-methylaniline. This transformation is a critical step in the synthesis of various compounds in the pharmaceutical and materials science sectors. Three common and effective methods are presented: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride. Each protocol includes a detailed experimental procedure, a summary of reaction parameters, and safety considerations.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a versatile route to primary aromatic amines. These anilines are valuable intermediates in the production of a wide range of products, including dyes, agrochemicals, and active pharmaceutical ingredients. The target molecule, 4-(benzyloxy)-2-methylaniline, is a useful building block in drug discovery. The selection of an appropriate reduction method is crucial and depends on factors such as the presence of other functional groups, desired yield, cost, and scalability. This application note outlines three robust protocols for this conversion.

Key Reduction Protocols

Several methods are available for the reduction of aromatic nitro groups.[1] The most common and reliable include catalytic hydrogenation and metal-mediated reductions using reagents like iron or tin(II) chloride.[1][2][3]

-

Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1] It is often a clean and high-yielding reaction.

-

Iron in Acidic Medium: The use of iron powder with an acid like hydrochloric acid or acetic acid is a classic, cost-effective, and scalable method for nitro group reduction.[2][4][5]

-

Tin(II) Chloride: Stannous chloride is a mild and selective reducing agent for nitroarenes, often used when other reducible functional groups are present.[3][6][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of 4-(benzyloxy)-2-methyl-1-nitrobenzene using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

4-(Benzyloxy)-2-methyl-1-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite or filter paper

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-2-methylaniline.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol outlines the reduction using iron powder in an acidic ethanolic solution.

Materials:

-

4-(Benzyloxy)-2-methyl-1-nitrobenzene

-

Iron powder (Fe)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 eq) and ethanol.

-

Add iron powder (typically 3-5 eq).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (a catalytic amount) to the refluxing mixture.

-

Continue heating at reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic extract under reduced pressure to yield the crude 4-(benzyloxy)-2-methylaniline.

-

Purify the product as needed.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This protocol details the reduction using stannous chloride in ethanol.[3]

Materials:

-

4-(Benzyloxy)-2-methyl-1-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.[3]

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.

-

A precipitate of tin salts will form. Filter the mixture through Celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-2-methylaniline.

-

Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the typical reaction conditions for the described protocols. Yields are representative for the reduction of aromatic nitro compounds and may vary for the specific substrate.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fe/HCl Reduction | Protocol 3: SnCl₂ Reduction |

| Reducing Agent | H₂ gas with 10% Pd/C | Iron (Fe) powder | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water | Ethanol or Ethyl Acetate[6][7] |

| Acid/Catalyst | 10% Pd/C | Concentrated HCl | - |

| Temperature | Room Temperature | Reflux | Room Temperature to 60 °C[6] |

| Reaction Time | 2-16 hours | 1-5 hours | 1-6 hours |

| Typical Yield | >90% | 70-95% | 80-95% |

| Work-up | Filtration of catalyst | Neutralization and extraction | Quenching, filtration, and extraction |

Mandatory Visualizations

Experimental Workflow

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scispace.com [scispace.com]

- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

Application Notes and Protocols for 4-(Benzyloxy)-2-methyl-1-nitrobenzene as a Phenol Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups, particularly in phenols, is a critical step in multi-step organic synthesis, preventing unwanted side reactions. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 4-(benzyloxy)-2-methyl-1-nitrobenzyl group, introduced via 4-(benzyloxy)-2-methyl-1-nitrobenzene or a derivative, offers potential advantages due to the electronic properties conferred by the nitro and benzyloxy substituents. The nitro group can modulate the reactivity of the benzyl group and may offer alternative deprotection strategies compared to a simple benzyl ether. These application notes provide a comprehensive overview and detailed protocols for the use of the 4-(benzyloxy)-2-methyl-1-nitrobenzyl group for the protection of phenols, based on established chemical principles.

Data Presentation

The following tables summarize the expected reaction conditions and yields for the protection of phenols with a generic substituted benzyl bromide and subsequent deprotection, based on analogous transformations.

Table 1: Protection of Phenols via Williamson Ether Synthesis

| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | 85-95 |

| 4-Methoxyphenol | NaH | DMF | Room Temp | 4-8 | 90-98 |

| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 60 | 8-16 | 80-90 |

| 2,6-Dimethylphenol | NaH | THF | Reflux | 24-48 | 70-85 |

Table 2: Deprotection of 4-(Benzyloxy)-2-methyl-1-nitrobenzyl Protected Phenols

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Reductive Cleavage | Mg, MeOH | Methanol | Room Temp | 3-10 | 80-95[1] |

| Basic Hydrolysis | 20% aq. NaOH | Methanol | 75 | 1.5-32 | 60-90[2][3] |

| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol/THF | Room Temp | 2-8 | 90-99 |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp | 1-4 | 85-95 |

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

The synthesis of the protecting group precursor, 4-(benzyloxy)-2-methyl-1-nitrobenzene, can be achieved via a Williamson ether synthesis from 4-nitro-m-cresol and benzyl bromide.

Materials:

-

4-Hydroxy-2-methyl-1-nitrobenzene (4-nitro-m-cresol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-hydroxy-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-2-methyl-1-nitrobenzene.

Protocol 2: Protection of a Phenol with 4-(Benzyloxy)-2-methylbenzyl Bromide

This protocol describes a general procedure for the protection of a phenolic hydroxyl group using a hypothetical 4-(benzyloxy)-2-methylbenzyl bromide, via a Williamson ether synthesis.

Materials:

-

Phenol derivative

-

4-(Benzyloxy)-2-methylbenzyl bromide (assuming its availability)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Using NaH in DMF: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 4-(benzyloxy)-2-methylbenzyl bromide (1.1 eq) in anhydrous DMF.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol.

-

Using K₂CO₃ in Acetone: To a solution of the phenol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq) and 4-(benzyloxy)-2-methylbenzyl bromide (1.2 eq). Heat the mixture to reflux and monitor by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the protected phenol.

Protocol 3: Deprotection of the 4-(Benzyloxy)-2-methyl-1-nitrobenzyl Group

Method A: Reductive Cleavage with Magnesium in Methanol [1]

Materials:

-

Protected phenol

-

Magnesium (Mg) turnings

-

Methanol (MeOH)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the protected phenol (1.0 eq) in methanol, add magnesium turnings (3-25 eq).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with 2 M HCl until the excess magnesium is consumed.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the deprotected phenol.

Method B: Basic Hydrolysis [2][3]

Materials:

-

Protected phenol

-

20% aqueous sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the protected phenol (1.0 eq) in methanol.

-

Add an equal volume of 20% aqueous NaOH.

-